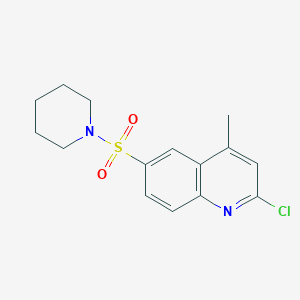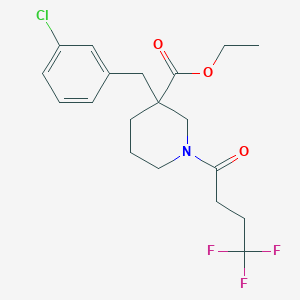
2-Chloro-4-methyl-6-(piperidin-1-ylsulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methyl-6-(piperidin-1-ylsulfonyl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-6-(piperidin-1-ylsulfonyl)quinoline typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-methylquinoline as the starting material.
Sulfonylation: The piperidin-1-ylsulfonyl group is introduced through a sulfonylation reaction. This involves reacting the starting material with piperidine and a sulfonyl chloride derivative under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methyl-6-(piperidin-1-ylsulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under mild conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-methyl-6-(piperidin-1-ylsulfonyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-6-(piperidin-1-ylsulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
2-Chloro-4-methylquinoline: Lacks the piperidin-1-ylsulfonyl group, resulting in different biological activities.
4-Methyl-6-(piperidin-1-ylsulfonyl)quinoline: Lacks the chloro group, which may affect its reactivity and biological properties.
2-Chloro-6-(piperidin-1-ylsulfonyl)quinoline: Lacks the methyl group, leading to variations in its chemical and biological behavior.
Uniqueness: 2-Chloro-4-methyl-6-(piperidin-1-ylsulfonyl)quinoline is unique due to the presence of both the chloro and piperidin-1-ylsulfonyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-chloro-4-methyl-6-piperidin-1-ylsulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-11-9-15(16)17-14-6-5-12(10-13(11)14)21(19,20)18-7-3-2-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEDDWSQTYYNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,5-Difluorophenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methanone](/img/structure/B6084854.png)
![{5-bromo-4-[(1Z)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-2-methoxyphenoxy}acetic acid](/img/structure/B6084855.png)
![3-[3-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B6084868.png)
![N-[3-(benzylamino)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6084870.png)
![2-(3-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6084877.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(3-methylphenyl)piperidine](/img/structure/B6084882.png)

![2-Ethylsulfanyl-5-(4-fluorophenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B6084891.png)
![Methyl 4-[[4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzoyl]amino]benzoate](/img/structure/B6084896.png)
![6-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6084923.png)
![2-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl-methylamino]-1-phenylethanol](/img/structure/B6084930.png)

![2-METHOXY-4-{[(3-NITRO-4-PYRIDYL)AMINO]METHYL}PHENOL](/img/structure/B6084942.png)
![2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol](/img/structure/B6084947.png)
